2-(3-Fluorocyclopentyl)ethanamine Hydrochloride
Description
2-(3-Fluorocyclopentyl)ethanamine hydrochloride is a fluorinated cycloalkyl-substituted ethanamine derivative. Its structure comprises a cyclopentane ring substituted with a fluorine atom at the 3-position, linked to an ethanamine backbone via a methylene group, with the amine group protonated as a hydrochloride salt.
Properties
Molecular Formula |
C7H15ClFN |
|---|---|
Molecular Weight |
167.65 g/mol |
IUPAC Name |
2-(3-fluorocyclopentyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c8-7-2-1-6(5-7)3-4-9;/h6-7H,1-5,9H2;1H |
InChI Key |
KLQNCGUTWJPMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CCN)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride typically involves the following steps:
Fluorination of Cyclopentane: Cyclopentane is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain 3-fluorocyclopentane.
Amination: The 3-fluorocyclopentane is then subjected to a nucleophilic substitution reaction with ethylamine under controlled conditions to form 2-(3-fluorocyclopentyl)ethanamine.
Hydrochloride Formation: The final step involves the conversion of 2-(3-fluorocyclopentyl)ethanamine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorocyclopentyl)ethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Fluorocyclopentyl)ethanamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclopentyl)ethanamine Hydrochloride involves its interaction with specific molecular targets. The fluorinated cyclopentyl ring and the ethylamine group allow it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural and functional differences between 2-(3-fluorocyclopentyl)ethanamine hydrochloride and related compounds:
Key Observations:
Fluorine vs.
Cycloalkyl vs. Aromatic Rings : The cyclopentyl group may reduce π-π stacking interactions compared to indole (Compound 1) or phenyl rings but could confer conformational rigidity for selective receptor binding .
Amine Functionality : The ethanamine backbone facilitates hydrogen bonding with biological targets (e.g., HSP90 in Compound 1), a feature shared with dopamine HCl but modified by substituent electronics .
Physicochemical Properties
- Lipophilicity: Fluorination increases logP values relative to non-fluorinated analogs, as seen in 3-fluoro Deschloroketamine HCl (logP ~2.5) compared to non-fluorinated ketamine derivatives .
- Solubility : The hydrochloride salt improves aqueous solubility, critical for bioavailability, as observed in dopamine HCl and diphenhydramine HCl .
- Metabolic Stability : Fluorine’s electron-withdrawing effects may reduce oxidative metabolism, extending half-life compared to hydroxylated analogs like dopamine HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
